molecular formula C23H19FN6O5 B2488863 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide CAS No. 1226443-69-1

4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2488863
CAS No.: 1226443-69-1
M. Wt: 478.44
InChI Key: JOBPPNQJFMXFLZ-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19FN6O5 and its molecular weight is 478.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide is involved in the synthesis of novel pyrido and thieno derivatives. These compounds are used as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems (Bakhite et al., 2005).

Antimicrobial and Antiproliferative Activities

  • Some derivatives synthesized from this compound have shown antimicrobial activities, providing a basis for further exploration in antimicrobial drug development (Gad-Elkareem et al., 2011).
  • Other derivatives have demonstrated antiproliferative properties, particularly against the phospholipase C enzyme, indicating potential in cancer research (van Rensburg et al., 2017).

Heterocyclic Synthesis

  • The compound is utilized in the synthesis of heterocyclic compounds, contributing to the development of new chemical entities with potential pharmaceutical applications (Al‐Sehemi & Bakhite, 2005).

Novel Compound Formation

  • It is involved in reactions leading to the formation of new compounds with unique structures, which are of interest in the field of organic chemistry and drug design (Kolisnyk et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design and medicinal chemistry . Additionally, new synthetic approaches could be developed to improve the efficiency and yield of the synthesis process .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O5/c1-32-18-8-14(9-19(33-2)21(18)34-3)22-26-20(35-28-22)11-29-23(31)17-10-16(27-30(17)12-25-29)13-4-6-15(24)7-5-13/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPPNQJFMXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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